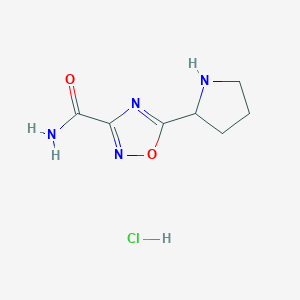
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride
描述
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This compound is characterized by the presence of a pyrrolidinyl group attached to the oxadiazole ring, which can influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrrolidin-2-ylamine and oxalyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to industrial levels by optimizing reaction conditions to achieve higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen atoms or the removal of hydrogen atoms.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the development of new medications. Its biological activity can be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.
作用机制
The mechanism by which 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
5-(Pyrrolidin-2-yl)isoxazole hydrochloride: This compound is structurally similar but differs in the presence of an isoxazole ring instead of an oxadiazole ring.
5-(Pyrrolidin-2-yl)tetrazole: Another related compound with a tetrazole ring instead of an oxadiazole ring.
5-(Pyrrolidin-2-yl)pyrimidine: This compound features a pyrimidine ring and differs in its heterocyclic structure.
Uniqueness: The uniqueness of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride lies in its specific combination of the pyrrolidinyl group and the oxadiazole ring, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-5(12)6-10-7(13-11-6)4-2-1-3-9-4;/h4,9H,1-3H2,(H2,8,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWIGORWZGSLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



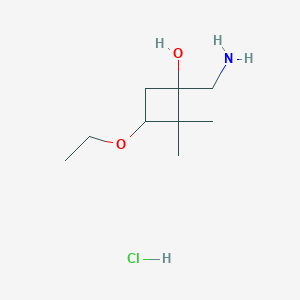

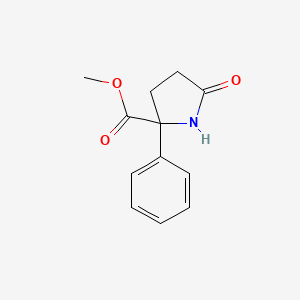
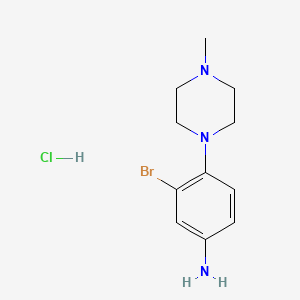
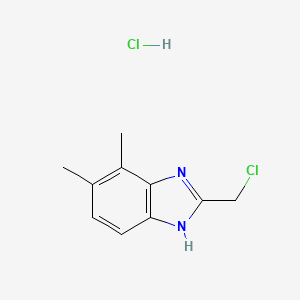
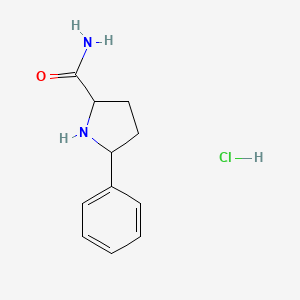
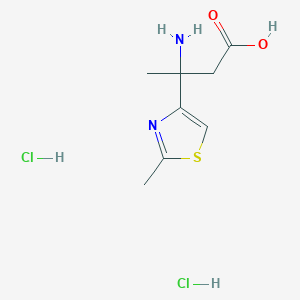
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
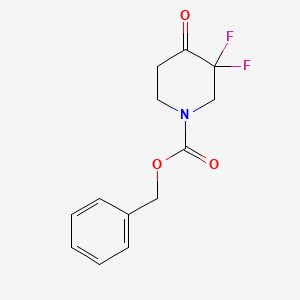
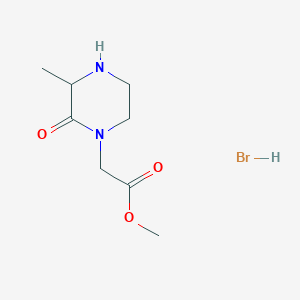
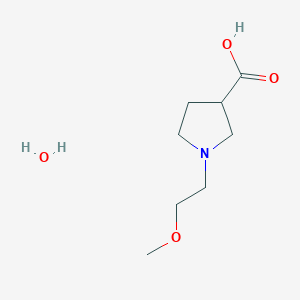
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
